molecular formula C10H9F3O3 B15090990 4-Ethyl-2-trifluoromethoxy-benzoic acid

4-Ethyl-2-trifluoromethoxy-benzoic acid

Katalognummer: B15090990
Molekulargewicht: 234.17 g/mol
InChI-Schlüssel: IJUXOCPUUMQNNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-2-trifluoromethoxy-benzoic acid is an organic compound characterized by the presence of an ethyl group and a trifluoromethoxy group attached to a benzoic acid core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethoxy group, in particular, is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-2-trifluoromethoxy-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2-trifluoromethoxy-benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-trifluoromethoxy-benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

  • 4-Methyl-2-trifluoromethoxy-benzoic acid
  • 4-Fluoro-2-trifluoromethyl-benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 4-Ethyl-2-trifluoromethoxy-benzoic acid is unique due to the presence of both an ethyl group and a trifluoromethoxy group. This combination imparts distinct physical and chemical properties, such as increased lipophilicity and stability, compared to similar compounds that may only contain one of these substituents .

Eigenschaften

Molekularformel

C10H9F3O3

Molekulargewicht

234.17 g/mol

IUPAC-Name

4-ethyl-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H9F3O3/c1-2-6-3-4-7(9(14)15)8(5-6)16-10(11,12)13/h3-5H,2H2,1H3,(H,14,15)

InChI-Schlüssel

IJUXOCPUUMQNNZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.